3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring, with methoxy groups at the 6 and 7 positions.
Preparation Methods
The synthesis of 3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing the tetrahydroisoquinoline core . This method typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of corresponding quinones, while reduction can yield the fully saturated tetrahydroisoquinoline derivatives .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its diverse biological activities . It has been investigated for its anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties . Additionally, it is used as a building block for the synthesis of more complex molecules and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . This inhibition can result in increased levels of neurotransmitters like dopamine, which may have therapeutic implications for neurological disorders.
Comparison with Similar Compounds
3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide can be compared with other similar compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . These compounds share the tetrahydroisoquinoline core but differ in their substituents, which can influence their biological activities and properties. The presence of the benzyl group in this compound may contribute to its unique pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
57543-08-5 |
---|---|
Molecular Formula |
C18H22BrNO2 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
3-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H21NO2.BrH/c1-20-17-10-14-9-16(8-13-6-4-3-5-7-13)19-12-15(14)11-18(17)21-2;/h3-7,10-11,16,19H,8-9,12H2,1-2H3;1H |
InChI Key |
HTQKMKGTTGLMKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C[NH2+]C(CC2=C1)CC3=CC=CC=C3)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.